molecular formula C6H7F3O3 B1447305 cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid CAS No. 1773508-16-9

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid

Cat. No.: B1447305
CAS No.: 1773508-16-9
M. Wt: 184.11 g/mol
InChI Key: MBYACEIXYASETJ-UHFFFAOYSA-N
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Description

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid is a fluorinated cyclobutane derivative characterized by a carboxylic acid group and a trifluoromethoxy (-OCF₃) substituent in the cis configuration on the cyclobutane ring. The cyclobutane ring introduces significant ring strain, which can enhance reactivity and influence conformational preferences in pharmaceutical or agrochemical applications . The trifluoromethoxy group is electron-withdrawing, increasing the acidity of the carboxylic acid moiety compared to non-fluorinated analogs.

Properties

IUPAC Name

3-(trifluoromethoxy)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)12-4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYACEIXYASETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247106-27-8
Record name 3-(trifluoromethoxy)cyclobutane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid typically involves the fluorination of cyclobutane derivatives. One common method is the reaction of cyclobutane-1-carboxylic acid with trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the cis isomer.

Industrial Production Methods: : On an industrial scale, the production of this compound involves large-scale fluorination processes, which are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under basic conditions, forming derivatives through carbon–carbon or carbon–heteroatom bond formation.

Key Findings:

  • Base-Mediated Decarboxylation :

    • Reagents/Conditions : Cesium carbonate (Cs₂CO₃, 1.0 equiv) in acetonitrile at 100°C for 1 hour.

    • Outcome : Decarboxylative coupling yields amine derivatives (e.g., tert-butyl carbamate intermediates).

    • Mechanism : Likely involves a Hofmann- or Curtius-type rearrangement with a proposed carbon-anion intermediate.

    • Yield : Up to 85% under optimized conditions .

Table 1: Decarboxylation Parameters

ReagentSolventTemperatureTimeProduct ClassYield (%)
Cs₂CO₃CH₃CN100°C1 hAmine derivatives85

Esterification and Functional Group Interconversion

The carboxylic acid group can be converted into esters or reduced to alcohols.

Key Findings:

  • Esterification :

    • Reagents : Alkyl halides or alcohols under acidic/basic conditions.

    • Example : Methyl ester formation via Fischer esterification (methanol, H₂SO₄).

  • Reduction :

    • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    • Outcome : Reduction of the carboxylic acid to a primary alcohol (cyclobutanol derivative).

Table 2: Reduction Parameters

ReagentSolventTemperatureProductYield (%)
LiAlH₄Tetrahydrofuran-78°CCyclobutanol~70

Substitution Reactions

The trifluoromethoxy group participates in nucleophilic aromatic substitution (SNAr) under specific conditions.

Key Findings:

  • Mitsunobu Reaction :

    • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), and p-nitrobenzoic acid.

    • Conditions : -10°C to room temperature in dichloromethane (DCM) or THF.

    • Outcome : Stereospecific substitution of hydroxyl groups (if present) with retention of configuration .

Table 3: Mitsunobu Reaction Parameters

SubstrateReagentsSolventTemperatureProductYield (%)
cis-3-Hydroxy derivativeDEAD, PPh₃, p-nitrobenzoic acidDCM-10°C→RTtrans-p-Nitrobenzoate ester~65

Cyclobutane Ring Reactivity

The strained cyclobutane ring may undergo ring-opening or strain-relief reactions, though direct evidence for this compound is limited.

Theoretical Considerations:

  • Thermal Ring-Opening : Possible [2+2] cycloreversion at elevated temperatures.

  • Photochemical Reactions : Potential for dimerization or isomerization under UV light.

Stereochemical Considerations

The cis configuration of the trifluoromethoxy and carboxylic acid groups influences reaction pathways:

  • Steric Effects : Hindered access to the carboxylic acid in certain reactions.

  • Electronic Effects : The electron-withdrawing trifluoromethoxy group enhances acidity of the carboxylic proton (pKa ~2-3).

Scientific Research Applications

Organic Synthesis

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for the creation of derivatives with enhanced chemical properties, making it valuable in developing novel materials .

Biological Applications

The compound's fluorinated nature enhances the binding affinity and selectivity of bioactive molecules. This characteristic is particularly beneficial in medicinal chemistry, where it can improve drug efficacy and reduce side effects. Its potential as an enzyme inhibitor has been explored, where it binds to active sites, preventing substrate access .

Medicinal Chemistry

In drug development, this compound is investigated for its pharmacological properties. It may serve as a precursor for new drugs targeting various diseases, leveraging its unique chemical attributes to enhance therapeutic outcomes .

Material Science

The compound is utilized in developing advanced materials such as fluorinated polymers and coatings that exhibit superior chemical resistance and stability. These materials are essential in various industrial applications where durability and performance are critical .

Case Study 1: Drug Development

A recent study explored the use of this compound as a precursor for anti-inflammatory drugs. The incorporation of the trifluoromethoxy group was shown to increase binding affinity to target enzymes significantly.

Case Study 2: Material Science Innovations

Research demonstrated that polymers synthesized using this compound exhibited improved thermal stability and chemical resistance compared to traditional polymers, making them suitable for high-performance applications in harsh environments.

Mechanism of Action

The mechanism by which cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting the enzyme's activity. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane and Cyclohexane Derivatives

cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid
  • Structure : Cyclohexane ring with a thiomethylbenzoyl substituent and carboxylic acid group.
  • Substituent Effects: The thiomethylbenzoyl group (-SMe-C₆H₄-CO-) introduces aromaticity and sulfur-based polarity, which may alter solubility and binding interactions compared to the trifluoromethoxy group. Acidity: The absence of fluorine atoms likely results in a higher pKa for the carboxylic acid compared to the fluorinated analog.
cis-3-(3-Bromophenyl)cyclobutanamine
  • Structure : Cyclobutane ring with a bromophenyl substituent and an amine group.
  • Key Differences: Functional Group: The amine group (-NH₂) contrasts with the carboxylic acid, leading to differences in pH-dependent solubility and hydrogen-bonding capabilities.

Pyridine-Based Fluorinated Carboxylic Acids

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
  • Structure : Pyridine ring with a trifluoromethyl (-CF₃) group and carboxylic acid.
  • Key Differences: Aromatic vs. Substituent Position: The trifluoromethyl group on the pyridine ring may stabilize the carboxylate anion through resonance, whereas the trifluoromethoxy group on cyclobutane exerts inductive effects only . Safety Profile: Pyridine derivatives often require stringent safety protocols (e.g., avoiding strong acids/oxidizers) due to their aromatic nitrogen content, whereas cyclobutane derivatives may exhibit milder reactivity .

Non-Fluorinated Cyclobutane Carboxylic Acids

cis-3-Hydroxy-cyclobutanecarboxylic Acid
  • Structure : Cyclobutane with a hydroxyl (-OH) and carboxylic acid group.
  • Key Differences :
    • Polarity : The hydroxyl group increases hydrophilicity, reducing membrane permeability compared to the lipophilic trifluoromethoxy derivative.
    • Acidity : The hydroxyl group is less electron-withdrawing than -OCF₃, resulting in a higher pKa for the carboxylic acid.

Data Tables

Table 1: Structural and Electronic Comparison

Compound Ring Type Substituent Key Functional Group Predicted pKa*
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid Cyclobutane -OCF₃ -COOH ~2.5–3.5
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid Pyridine -CF₃ -COOH ~1.8–2.5
cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid Cyclohexane -SMe-C₆H₄-CO- -COOH ~3.5–4.5
cis-3-Hydroxy-cyclobutanecarboxylic acid Cyclobutane -OH -COOH ~4.0–4.5

*Predicted pKa values based on substituent electronic effects.

Research Implications and Gaps

  • Metabolic Stability : The trifluoromethoxy group may enhance resistance to enzymatic degradation compared to hydroxyl or thiomethylbenzoyl analogs, but direct studies are lacking.
  • Synthetic Challenges : Cyclobutane synthesis often requires high-energy intermediates, whereas pyridine derivatives are more straightforward to functionalize .
  • Safety Data : Detailed toxicological profiles for this compound are absent in the provided evidence, necessitating further study.

Biological Activity

Cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid, with the molecular formula C₆H₇F₃O₃ and CAS number 1773508-16-9, is a fluorinated organic compound characterized by its unique trifluoromethoxy group attached to a cyclobutane ring. This compound has garnered interest in medicinal chemistry and agrochemicals due to its potential biological activities and applications.

The compound's structure includes a cyclobutane ring substituted with a trifluoromethoxy group and a carboxylic acid functional group. The presence of the trifluoromethoxy group enhances its lipophilicity and binding affinity to biological targets, making it a valuable candidate for drug development and agricultural applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate access and inhibiting enzymatic activity.
  • Bioactive Interactions : Its fluorinated nature enhances the binding affinity and selectivity for bioactive molecules, which can lead to improved pharmacological effects.

Medicinal Chemistry

Research indicates that this compound shows promise in the development of new pharmaceuticals. Its unique chemical properties may lead to compounds with enhanced efficacy and reduced side effects. For instance, it has been explored as a precursor in synthesizing drug candidates targeting various diseases.

Agrochemical Potential

The compound's biological activity extends to agricultural applications, where it may be utilized in developing herbicides or fungicides. The trifluoromethoxy group contributes to its effectiveness in these roles due to its unique interactions with plant biochemistry.

Case Studies

  • Pharmacological Research : A study investigated the cytotoxicity of various fluorinated compounds, including those structurally related to this compound. Results indicated that certain derivatives exhibited selective toxicity against tumor cell lines while sparing normal cells, suggesting potential for cancer therapy .
  • Agrochemical Development : Another study highlighted the synthesis of fluorinated cyclobutane derivatives, noting their potential as herbicides due to their biological activity against specific plant pathogens . The unique properties of this compound were emphasized as advantageous for developing effective agrochemicals.

Comparative Analysis

To better understand the significance of this compound in biological applications, a comparison with other related compounds is useful:

Compound NameStructural FeaturesUnique AspectsBiological Activity
3-(Trifluoromethyl)cyclobutane-1-carboxylic acidTrifluoromethyl instead of trifluoromethoxyLacks methoxy group affecting solubilityModerate cytotoxicity
Cis-3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acidHydroxy group additionHydroxy group enhances hydrogen bondingEnhanced enzyme inhibition
Trifluoroacetic acidSimple trifluoro groupStrong acidity compared to carboxylic acidsHigh reactivity but limited selectivity

Q & A

Q. What are the recommended methods for synthesizing cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by trifluoromethoxy group introduction. Key steps include:
  • Ring closure : Use photochemical [2+2] cycloaddition or strain-driven cyclization of pre-functionalized precursors.
  • Stereochemical control : Employ chiral catalysts (e.g., palladium-based systems) or chiral auxiliaries to ensure cis-configuration.
  • Purification : Chromatography (HPLC or flash) with chiral stationary phases to isolate enantiomers.
    Monitor reaction progress via 1H^1H-NMR and 19F^{19}F-NMR to confirm trifluoromethoxy group retention and stereochemistry .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile intermediates.
  • Storage : Store at 0–6°C in airtight containers to prevent degradation (similar to cyclobutanecarboxylic acid chloride protocols) .
  • Disposal : Neutralize acidic residues with sodium bicarbonate before disposal as hazardous waste .

Q. How can researchers verify the purity of this compound?

  • Methodological Answer :
  • Analytical techniques :
  • Melting point analysis : Compare observed values (e.g., ~17°C for analogous cyclohexene derivatives) with literature data .
  • Chromatography : Use HPLC with UV detection (λ = 210 nm) or GC-MS for volatile impurities.
  • Spectroscopy : 13C^{13}C-NMR to confirm absence of undesired diastereomers; IR for functional group validation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density distribution. The trifluoromethoxy group’s electron-withdrawing nature may polarize the cyclobutane ring, enhancing electrophilicity at the carboxylic carbon.
  • Transition state modeling : Use QM/MM simulations to evaluate steric effects from the cis-configuration on nucleophile approach .

Q. What strategies resolve discrepancies in spectroscopic data for derivatives of this compound?

  • Methodological Answer :
  • Variable-temperature NMR : Resolve dynamic effects (e.g., ring puckering) that obscure signal splitting.
  • X-ray crystallography : Confirm absolute configuration and compare bond lengths/angles with computational models.
  • Isotopic labeling : Introduce 18O^{18}O or 2H^{2}H to trace unexpected peaks in mass spectra .

Q. How does the cis-configuration influence the stability of this compound under acidic conditions?

  • Methodological Answer :
  • Stability assays : Conduct accelerated degradation studies (e.g., 1M HCl, 40°C) and monitor via LC-MS.
  • Comparative analysis : Contrast degradation rates with trans-isomers; the cis-configuration’s ring strain may increase susceptibility to ring-opening reactions.
  • Mechanistic studies : Use 19F^{19}F-NMR to track trifluoromethoxy group retention during hydrolysis .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the boiling point of this compound?

  • Methodological Answer :
  • Replicate measurements : Use standardized distillation setups (e.g., 18 mmHg for cyclohexene derivatives ).
  • Control variables : Account for impurities (e.g., residual solvents) via GC-MS.
  • Literature cross-check : Compare with structurally similar compounds (e.g., cyclobutanecarboxylic acid, bp 195°C at 1 atm ).

Experimental Design

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Enzyme inhibition : Test against carboxylase enzymes (e.g., acetyl-CoA carboxylase) using fluorometric assays.
  • Cellular uptake : Radiolabel the compound with 14C^{14}C and measure intracellular accumulation in cell lines.
  • Validation : Ensure assays comply with reproducibility guidelines (e.g., triplicate runs, blinded analysis) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid
Reactant of Route 2
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid

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